molecular formula C14H22FN3O B8275553 5-Fluoro-4-[4-(1-methylethyl)-1-piperazinyl]-2-(methyloxy)aniline

5-Fluoro-4-[4-(1-methylethyl)-1-piperazinyl]-2-(methyloxy)aniline

Cat. No. B8275553
M. Wt: 267.34 g/mol
InChI Key: QZQBVPXKAGAULN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-4-[4-(1-methylethyl)-1-piperazinyl]-2-(methyloxy)aniline is a useful research compound. Its molecular formula is C14H22FN3O and its molecular weight is 267.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H22FN3O

Molecular Weight

267.34 g/mol

IUPAC Name

5-fluoro-2-methoxy-4-(4-propan-2-ylpiperazin-1-yl)aniline

InChI

InChI=1S/C14H22FN3O/c1-10(2)17-4-6-18(7-5-17)13-9-14(19-3)12(16)8-11(13)15/h8-10H,4-7,16H2,1-3H3

InChI Key

QZQBVPXKAGAULN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C2=C(C=C(C(=C2)OC)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1cc(N2CCN(C(C)C)CC2)c(F)cc1[N+](=O)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 1-[2-fluoro-5-(methyloxy)-4-nitrophenyl]-4-(1-methylethyl)piperazine (2.0 g, 6.7 mmol) in MeOH (100 mL) was added iron (III) chloride (0.3 g, 2.0 mmol) and actived carbon (2.0 g). The reaction mixture was stirred at 64° C. for 20 min before the dropwise addition of hydrazine hydrate (4.0 mL, 80.7 mmol) over 5 min. The reaction was kept stirring at 64° C. for additional 4 h. Filtration, concentration of the residue, and purification via column chromatography on SiO2 (0-10% 2 M NH3 in MeOH/DCM) afforded 5-fluoro-4-[4-(1-methylethyl)-1-piperazinyl]-2-(methyloxy)aniline as a dark brown solid (1.7 g, 95% yield). 1H NMR (400 MHz, DMSO-d6) 5 ppm 0.96 (d, J=6.6 Hz, 6 H), 2.45-2.54 (m, 4 H), 2.62 (dt, J=13.0, 6.6 Hz, 1 H), 2.79-2.86 (m, 4 H), 3.69 (s, 3 H), 4.55 (s, 2 H), 6.38 (d, J=13.6 Hz, 1 H), 6.49 (d, J=8.2 Hz, 1 H).
Name
1-[2-fluoro-5-(methyloxy)-4-nitrophenyl]-4-(1-methylethyl)piperazine
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.